N-(3-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic quinoxaline derivative characterized by a decahydroquinoxaline core (a bicyclic structure with two fused six-membered rings) substituted with a ketone group at position 3 and an acetamide side chain bearing a 3-methoxyphenyl moiety. The compound’s structural uniqueness lies in its fully saturated quinoxaline ring system, which confers conformational rigidity, and the electron-rich 3-methoxyphenyl group, which may enhance bioavailability and receptor binding .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-12-6-4-5-11(9-12)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15/h4-6,9,13-15,19H,2-3,7-8,10H2,1H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCPQLLMXVMECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3CCCCC3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxalinyl Moiety: The quinoxalinyl group can be synthesized through the condensation of an appropriate diamine with a diketone under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinyl moiety to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce more saturated quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, while the quinoxalinyl moiety may influence the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Saturation Level: The decahydroquinoxaline core in the target compound and N-(5-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide provides greater conformational stability compared to partially saturated (tetrahydro) or aromatic quinoxalines .
- Functional Group Impact : The 3-oxo group is conserved across analogs and likely critical for hydrogen bonding in biological targets. Sulfanyl or ester groups in other derivatives modulate solubility and metabolic stability .
Biological Activity
N-(3-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a decahydroquinoxaline core, an acetamide functional group, and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 290.37 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, particularly opioid receptors, which are crucial for pain modulation and neurobiological processes.
- Enzyme Inhibition : It is hypothesized that the acetamide moiety can form hydrogen bonds with enzymes or proteins, modulating their activity and potentially leading to therapeutic effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have reported that derivatives of decahydroquinoxaline compounds possess anticancer properties. The mechanism may involve inducing apoptosis in cancer cells or inhibiting cell proliferation through modulation of signaling pathways.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
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Case Study on Opioid Receptor Interaction :
- A study focused on the interaction of similar acetamides with κ-opioid receptors showed promising results in pain management models. The binding affinity and efficacy were assessed using radiolabeled ligand binding assays, demonstrating potential analgesic effects.
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Antimicrobial Activity Assessment :
- A comparative study evaluated various quinoxaline derivatives against standard bacterial strains (e.g., E. coli and S. aureus). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could share similar properties.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
